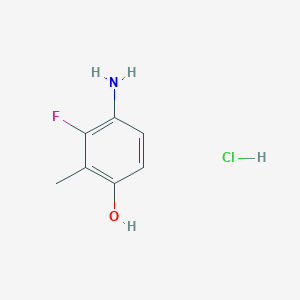

4-Amino-3-fluoro-2-methylphenol hydrochloride

Beschreibung

4-Amino-3-fluoro-2-methylphenol hydrochloride is a fluorinated aromatic compound with a molecular formula of C₇H₈FNO and a molecular weight of 141.14 g/mol (free base; hydrochloride form estimated at 177.6 g/mol with the addition of HCl). Its CAS registry number is 1020173-27-6, and it is characterized by a phenol core substituted with amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups at the 4-, 3-, and 2-positions, respectively . The compound requires storage under inert conditions, protected from light and moisture, to maintain stability .

Eigenschaften

Molekularformel |

C7H9ClFNO |

|---|---|

Molekulargewicht |

177.60 g/mol |

IUPAC-Name |

4-amino-3-fluoro-2-methylphenol;hydrochloride |

InChI |

InChI=1S/C7H8FNO.ClH/c1-4-6(10)3-2-5(9)7(4)8;/h2-3,10H,9H2,1H3;1H |

InChI-Schlüssel |

SDEXILWULNUWIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1F)N)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung erfolgt häufig durch großtechnische chemische Reaktionen unter kontrollierten Bedingungen. Der Prozess kann die Verwendung von Katalysatoren beinhalten, um die Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern. Spezifische Details zu industriellen Methoden sind proprietär und variieren je nach Hersteller .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Amino-3-Fluor-2-Methylphenolhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen führen.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln.

Substitution: Halogenierung und Nitrierung sind übliche Substitutionsreaktionen für diese Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierung verwendet oft Reagenzien wie Chlor oder Brom, während Nitrierung Salpetersäure verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinone erzeugen, während Reduktion verschiedene Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

4-Amino-3-Fluor-2-Methylphenolhydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es werden Untersuchungen durchgeführt, um sein Potenzial als pharmazeutischer Wirkstoff zu erforschen.

Industrie: Es wird bei der Herstellung von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Amino-3-Fluor-2-Methylphenolhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann je nach ihrer Struktur und den vorhandenen funktionellen Gruppen als Inhibitor oder Aktivator verschiedener Enzyme und Rezeptoren wirken. Die beteiligten Signalwege hängen oft mit seiner Fähigkeit zusammen, Wasserstoffbrückenbindungen zu bilden und mit aktiven Zentren von Enzymen zu interagieren .

Ähnliche Verbindungen:

- 4-Fluor-2-Methylphenol

- 4-Amino-3-Methylphenol

- 3-Fluor-4-Methylphenol

Vergleich: 4-Amino-3-Fluor-2-Methylphenolhydrochlorid ist aufgrund des Vorhandenseins sowohl von Amino- als auch von Fluorogruppen am Phenolring einzigartig. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, die es für spezifische Anwendungen in Forschung und Industrie wertvoll machen .

Wirkmechanismus

The mechanism of action of 4-Amino-3-fluoro-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved are often related to its ability to form hydrogen bonds and interact with active sites of enzymes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Halogen Variants: 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride () combines chloro and fluoro substituents, which may enhance electronic effects for binding to halogen-sensitive enzymes .

Physicochemical Properties and Stability

- Solubility : Higher molecular weight compounds (e.g., 276.73 g/mol in ) may exhibit lower aqueous solubility than the user’s compound, impacting formulation strategies .

- Storage Conditions : While the user’s compound requires protection from light and moisture , 3-fluoro Deschloroketamine hydrochloride () is stored at -20°C for long-term stability .

Purity and Analytical Considerations

Compounds like 3-fluoro Deschloroketamine hydrochloride (≥98% purity, ) and propanamide derivatives (≥95%, ) are validated for precision in research, whereas purity data for the user’s compound is unspecified in the evidence .

Biologische Aktivität

4-Amino-3-fluoro-2-methylphenol hydrochloride is an organic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a hydroxyl group, and a fluorine atom attached to a methylphenol backbone. The chemical formula is CHClFNO, indicating the presence of chlorine, fluorine, nitrogen, oxygen, and carbon atoms. The unique combination of these functional groups enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various phenolic compounds, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications in various fields:

- Pharmaceuticals : Its structure allows for modifications that could lead to new drugs targeting bacterial infections or cancer.

- Agrochemicals : The compound may serve as a precursor in synthesizing agrochemicals due to its reactivity.

The mechanism by which this compound exerts its biological effects involves interaction with cellular components. Studies suggest that the fluorine substituent increases lipophilicity, enhancing membrane permeability and allowing better interaction with biological targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-3-fluorophenol | Similar amino and fluoro groups | Potential use in neuropharmacology |

| 4-Fluoro-2-methylphenol | Lacks amino group | Primarily used as a solvent |

| 2-Amino-4-fluorophenol | Different position of amino group | Exhibits different biological activities |

The distinct combination of functional groups in this compound enhances its reactivity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.